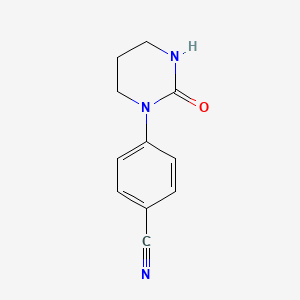

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

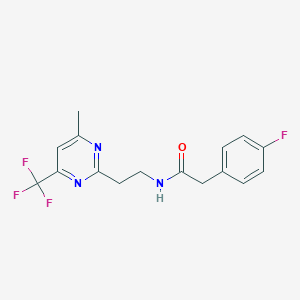

“4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” is a chemical compound with the CAS Number: 163918-99-8 . It has a molecular weight of 201.23 and its molecular formula is C11H11N3O . The compound is typically stored at room temperature and is available in powder form .

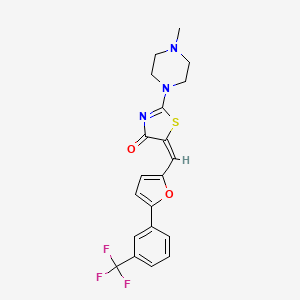

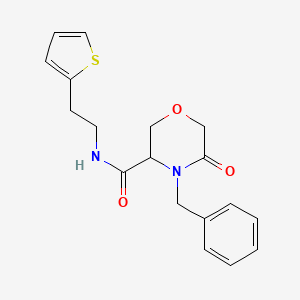

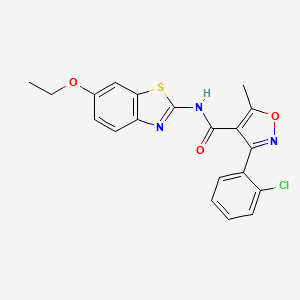

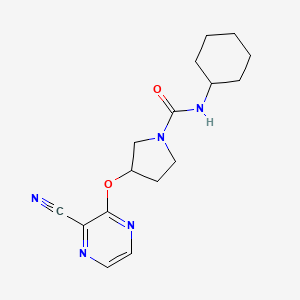

Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzonitrile . The InChI code for this compound is 1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) .

Applications De Recherche Scientifique

Microbial-Mediated Abiotic Transformation

The microbial-mediated abiotic formation and transformation of various sulfonamide drugs, including transformations involving aromatic amines under denitrifying conditions, have been studied. This research is significant in understanding the environmental behavior and transformation of these compounds (Nödler, Licha, Barbieri, & Pérez, 2012).

Pharmaceutical Synthesis Optimization

Optimization of the synthesis process, specifically through unsymmetrical Hantzsch reactions, is crucial in the manufacture of pharmaceutical compounds. This involves the careful control of reagent addition and yield optimization, as exemplified in the synthesis of potassium-channel openers for urinary incontinence treatment (Hopes, Parker, & Patel, 2006).

Androgen Receptor Antagonists

Compounds such as 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles have been synthesized and investigated for their potential as androgen receptor antagonists, demonstrating significant in vitro and in vivo potency (Xiao et al., 2010).

Intermediate in HIV-1 Inhibitors

The synthesis of intermediates like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, crucial for developing HIV-1 reverse transcriptase inhibitors, highlights the importance of such compounds in antiviral research (Ju Xiu-lia, 2015).

Electrocyclic Reactions and Diastereoselectivity

Research into trapping oxonium ylides with Michael acceptors, including the use of 4-oxo-enoates, has been explored for its potential in creating α-hydroxyesters with high diastereoselectivity. This is important for synthesizing various organic compounds (Han et al., 2011).

Selective Androgen Receptor Modulators

The synthesis of derivatives like 4-(5-oxopyrrolidine-1-yl)benzonitrile and its evaluation as a selective androgen receptor modulator (SARM) demonstrates its potential in therapeutics for conditions like muscle wasting and CNS disorders (Aikawa et al., 2017).

Lithium Ion Battery Technology

In the field of energy storage, compounds like 4-(Trifluoromethyl)-benzonitrile have been utilized as novel electrolyte additives for high voltage lithium ion batteries, showing promise in enhancing cyclic stability and performance (Huang et al., 2014).

Safety and Hazards

The safety information for “4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-(2-oxo-1,3-diazinan-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHLNECAEDCZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)

![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)

![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)